![molecular formula C7H8N2 B3355396 6,7-Dihydro-5H-cyclopenta[d]pyridazine CAS No. 6250-96-0](/img/structure/B3355396.png)

6,7-Dihydro-5H-cyclopenta[d]pyridazine

Vue d'ensemble

Description

6,7-Dihydro-5H-cyclopenta[d]pyridazine is a chemical compound . It is a derivative of cyclopenta[b]pyridine , which is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .

Synthesis Analysis

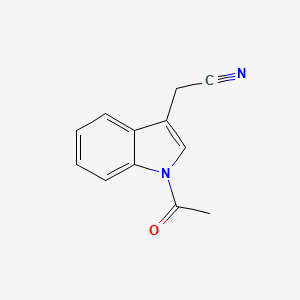

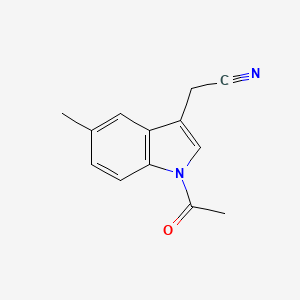

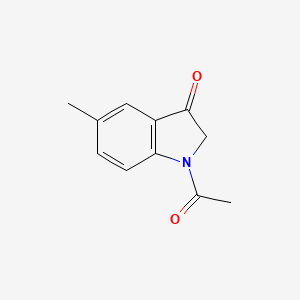

The synthesis of 6,7-Dihydro-5H-cyclopenta[d]pyridazine involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . According to chromatography data, cyanothioacetamide is initially formed which then undergoes the Knoevenagel condensation with aldehydes .Molecular Structure Analysis

The structure of a number of heterocycles obtained on the basis of 6,7-Dihydro-5H-cyclopenta[d]pyridazine was studied by X-ray structural analysis . The X-ray structure of a similar compound, 6,7-dihydro-1,4-di (2′-pyridyl)-5H-cyclopenta[d]pyridazine ligand (5-dppn), shows the existence of a trans/trans conformation .Chemical Reactions Analysis

The resulting alkenes from the Knoevenagel condensation are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Applications De Recherche Scientifique

Crystal Structure Analysis

- X-ray Crystallography : The X-ray structure of a variant of 6,7-Dihydro-5H-cyclopenta[d]pyridazine, specifically 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine (5-dppn), reveals a trans/trans conformation. The crystalline structure of 5-dppn is characterized by specific space group parameters and the presence of molecular interactions like Ar–H···N and Aliph-H···N centrosymmetric dimer interactions. This research contributes to the understanding of the solid-state structure of such compounds (Zaghal et al., 2009).

Applications in Pharmaceuticals and Synthesis

- Pharmaceuticals and Synthesis : 6,7-Dihydro-5H-cyclopenta[b]pyridine is used in pharmaceutical research, including antimicrobial studies. It's also utilized in synthesizing plant protection agents, synthetic resins, antioxidants, and plastics. Its role as a side-chain in the production of fourth-generation Cefpirome highlights its pharmaceutical importance. Various synthesis methods, including the N-hydroxyphthaldiamide route and acrolein route, are used for its preparation, with the acrolein route yielding up to 87.4% efficiency (Fu Chun, 2007).

Ligand Design and Self-assembly

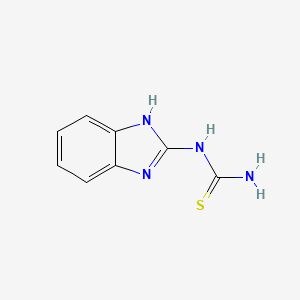

- Ligand Design for Metal Complexes : Certain derivatives of 6,7-Dihydro-5H-cyclopenta[d]pyridazine are used in ligand design for metal complexes. For instance, reactions with zinc perchlorate have led to the creation of triple helicates and [2 × 2]-grids. The steric hindrance of the ligands affects their ability to form these structures, which can hold solvent and anions via hydrogen bonding in their molecular framework (Bodman & Fitchett, 2014).

Novel Synthesis Approaches

- Catalyst-Free Synthesis : An efficient, catalyst-free synthesis method for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines has been developed. This method employs a tandem hydroamination-SNAr sequence using mild reagents, expanding the scope of pyridazine/pyrazine chemistry. Such advancements are pivotal in creating drug-like molecules with favorable bioactivity and pharmacokinetic properties (Turkett et al., 2020).

Mécanisme D'action

While the specific mechanism of action for 6,7-Dihydro-5H-cyclopenta[d]pyridazine is not mentioned in the search results, it’s worth noting that cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .

Orientations Futures

Propriétés

IUPAC Name |

6,7-dihydro-5H-cyclopenta[d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-2-6-4-8-9-5-7(6)3-1/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKPXXHIJINWMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=NC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555985 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-5H-cyclopenta[d]pyridazine | |

CAS RN |

6250-96-0 | |

| Record name | 6,7-Dihydro-5H-cyclopenta[d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4]Oxazepino[4,5-a]indole, 1,2,4,5,7,8,9,10-octahydro-](/img/structure/B3355324.png)

![[1-(Methoxymethyl)imidazol-2-yl]-phenylmethanone](/img/structure/B3355360.png)

![Furan-2-yl-[1-(methoxymethyl)imidazol-2-yl]methanone](/img/structure/B3355367.png)

![(3AR,6AS)-REL-TETRAHYDRO-CYCLOPENTA[C]PYRROLE-1,3(2H,3AH)-DIONE, cis](/img/structure/B3355409.png)

![4-((1H-Pyrrolo[2,3-b]pyridin-3-yl)methyl)piperazine-1-carbaldehyde](/img/structure/B3355424.png)